3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid
Description
Properties
IUPAC Name |
3-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methoxy]naphthalene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-17-8-6-14(7-9-17)20-12-18(28-23-20)13-27-21-11-16-5-3-2-4-15(16)10-19(21)22(24)25/h2-12H,13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHASNZLINMCHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)COC3=CC4=CC=CC=C4C=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid, with the CAS number 949426-13-5, is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and anticancer properties, supported by relevant research findings and data tables.
The molecular formula of this compound is CHN O, with a molecular weight of 375.4 g/mol. Its structure incorporates a naphthalene core substituted with an oxazole ring and a methoxyphenyl group, which may influence its biological activity.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many pharmaceutical compounds. The antioxidant potential of 3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid can be evaluated using various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. This method assesses the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals.
Research Findings
Research indicates that derivatives of similar structures exhibit significant antioxidant activity. For instance, certain compounds tested showed antioxidant activity exceeding that of ascorbic acid by factors ranging from 1.26 to 1.4 times, indicating that structural modifications can enhance radical scavenging capabilities .
Anticancer Activity
The anticancer properties of the compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay is commonly employed to evaluate cytotoxic effects on these cell lines.
Case Studies
- Glioblastoma U-87 Cells : Compounds similar in structure have demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. For example, some derivatives were reported to reduce cell viability significantly after 72 hours of incubation.
- Triple-Negative Breast Cancer MDA-MB-231 Cells : The activity against this cell line was generally lower than that observed for glioblastoma cells. However, specific modifications in the chemical structure led to enhanced cytotoxic effects in some derivatives.
Comparative Biological Activity Table
| Compound Name | Structure Features | Antioxidant Activity | Anticancer Activity | Unique Aspects |
|---|---|---|---|---|
| 3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid | Naphthalene core with oxazole and methoxy groups | High (compared to ascorbic acid) | Moderate (varies by cell line) | Potential for further derivatization |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Similar methoxy substitution | 1.37 times higher than ascorbic acid | Higher cytotoxicity against U-87 | Effective in radical scavenging |
| Hydrazones with naphthalene moiety | Contains bulky naphthalene structure | Strong antioxidant properties | Varied anticancer effects based on substitution position | Influence of substituents on activity |
The mechanisms underlying the biological activities of these compounds are multifaceted. Antioxidant activity may be attributed to the ability to donate hydrogen atoms or electrons to free radicals, while anticancer effects could involve inhibition of specific cellular pathways or targets unique to cancer cells.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and available data for the target compound and analogs:
Physicochemical and Spectral Properties
- Oxadiazole-Triazole Hybrid (6g) : Melting point 166–167°C; FTIR bands at 3204 cm⁻¹ (N-H), 1684 cm⁻¹ (C=O); ¹H-NMR signals for aromatic protons at δ 6.50–7.56 ppm . The target compound’s spectral profile would likely show similar aromatic and carbonyl signals but distinct patterns due to the isoxazole ring.
- Carbothioates vs. Carboxylic Acids : Carbothioates (e.g., 5a) exhibit higher lipophilicity than carboxylic acids, impacting solubility and bioavailability.
Q & A
Q. What are the standard synthetic routes for preparing 3-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methoxy}naphthalene-2-carboxylic acid?
A common approach involves condensation reactions. For example, analogous oxazole-containing compounds are synthesized using phosphorus pentoxide–methanesulfonic acid (P₂O₅-MsOH) as a condensing agent at 60°C for 8 hours, followed by extraction with chloroform and purification via recrystallization (ethanol, ~56% yield) . Key steps include:
- Functionalization of the naphthalene backbone.
- Coupling the oxazole moiety via methoxy linkage.
- Acidic workup to isolate the carboxylic acid.
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological validation requires:
- Nuclear Magnetic Resonance (NMR) : To confirm substituent positions on the naphthalene and oxazole rings.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>97% purity standards are typical for research-grade compounds) .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., via ESI-MS or MALDI-TOF).
Q. How does the solubility profile of this compound influence experimental design?
The carboxylic acid group enhances water solubility, while the methoxyphenyl and naphthalene moieties contribute to organic solvent compatibility (e.g., ethanol, DMSO). Pre-experiment solubility tests in buffers (pH 4–10) are recommended to optimize dissolution for biological assays .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of the oxazole-naphthalene hybrid structure?
Optimization strategies include:
- Catalyst Screening : Testing alternatives to P₂O₅-MsOH, such as polyphosphoric acid or ionic liquids.
- Temperature Modulation : Elevated temperatures (e.g., 80–100°C) may accelerate ring closure but risk decomposition .
- Purification Techniques : Chromatography (e.g., flash column) instead of recrystallization to recover intermediates with higher purity .
Q. What mechanistic insights explain the reactivity of the oxazole moiety in this compound?
The oxazole ring’s electron-deficient nature facilitates nucleophilic substitution or electrophilic aromatic substitution. For example:
Q. How should researchers resolve contradictions in reported biological activity data for similar naphthalene-oxazole derivatives?
Methodological recommendations:
- Dose-Response Validation : Replicate assays (e.g., IC₅₀ measurements) across multiple cell lines to confirm potency trends.
- Purity Reassessment : Use HPLC to rule out impurities as confounding factors .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate structure-activity relationships .
Q. What strategies enable the study of this compound’s interactions with biological targets (e.g., enzymes)?
Advanced approaches include:
- Molecular Docking : Using crystallographic data of homologous targets to predict binding modes.
- Isothermal Titration Calorimetry (ITC) : To quantify binding affinity and thermodynamics.
- Fluorescence Quenching Assays : If the naphthalene group exhibits intrinsic fluorescence .
Methodological Notes
- Synthetic Caution : The methoxy group’s sensitivity to strong acids requires careful pH control during workup .
- Data Reproducibility : Document reaction conditions (e.g., solvent grade, humidity) to minimize variability .
- Ethical Compliance : Follow institutional guidelines for waste disposal, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
